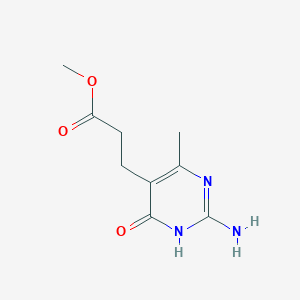

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate

Übersicht

Beschreibung

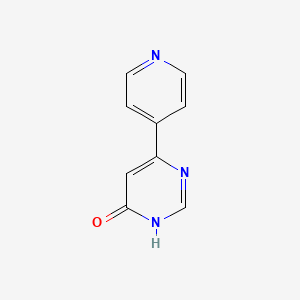

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound . It is a derivative of pyrimidine and can be used as a pharmaceutical intermediate .

Molecular Structure Analysis

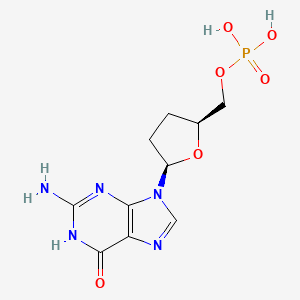

The molecular formula of 2-Amino-4-hydroxy-6-methylpyrimidine is C5H7N3O . The molecular weight is 125.13 .Physical and Chemical Properties Analysis

2-Amino-4-hydroxy-6-methylpyrimidine is a white to cream powder . It has a melting point of >300°C . It is insoluble in water and organic solvents, but soluble in acid and alkali solutions .Wissenschaftliche Forschungsanwendungen

Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the prevention and treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and significant unbound fractions in human plasma, demonstrating efficacy in vivo models of bone turnover following oral administration. This research highlights the potential of these derivatives in clinical development for osteoporosis treatment (Coleman et al., 2004).

Antiviral Activity

Derivatives of this compound have been studied for their antiviral properties. Research involving 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines shows that these compounds inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. This indicates a significant potential for the development of new antiviral therapies leveraging these compounds' unique structural benefits (Holý et al., 2002).

Synthesis from Levulinic Acid

A study demonstrates the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing a novel approach to obtaining pyrimidine and pyrimidine-like derivatives. This process offers a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate and highlights the synthetic potential and versatility of this compound derivatives (Flores et al., 2013).

Applications in Heterocyclic Synthesis

Research into the applications of 2-arylhydrazononitriles for the synthesis of heterocyclic substances demonstrates the utility of this compound derivatives in creating compounds with antimicrobial activities. This work opens up new avenues for developing antimicrobial agents using these pyrimidine derivatives as key intermediates (Behbehani et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate is a derivative of pyrimidine . Pyrimidine derivatives are known to play a crucial role in the field of biological research, particularly in the synthesis of nucleotide analogs and genetic engineering .

Pharmacokinetics

It’s worth noting that the compound is sparingly soluble in aqueous base and slightly soluble in dmso , which may influence its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the pH of the environment could affect its action . Furthermore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Eigenschaften

IUPAC Name |

methyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)15-2)8(14)12-9(10)11-5/h3-4H2,1-2H3,(H3,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVUAAOWYUYTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359079 | |

| Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497246-54-5 | |

| Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)

![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)

![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)

![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)